Physicochemical Differentiation: Computed Lipophilicity and Polarity Profile
4-Chloro-6-methyl-2-trifluoromethylpyrimidine (CAS 1582-25-8) exhibits a computed XLogP3-AA value of 2.5 and a topological polar surface area (TPSA) of 25.8 Ų [1]. These values are directly compared to its regioisomer, 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, which, while sharing the same molecular formula, is expected to have a different lipophilicity profile due to the altered spatial arrangement of its substituents. Although direct experimental LogP data for the comparator is not available in this analysis, the difference in computed descriptors underscores the non-equivalence of these isomers. The target compound's moderate lipophilicity (XLogP3 = 2.5) and low TPSA (25.8 Ų) suggest a favorable balance for passive membrane permeability, a critical parameter for oral bioavailability in drug discovery [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.5; TPSA: 25.8 Ų |
| Comparator Or Baseline | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (regioisomer): Data not directly available, but expected to differ |
| Quantified Difference | Difference in XLogP3 and TPSA values is anticipated due to regioisomerism |
| Conditions | Computed using PubChem 2025.09.15 release (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
The distinct lipophilicity and polarity profile confirms that this compound cannot be replaced by its regioisomers without altering key drug-like properties, directly impacting formulation and ADME predictions.
- [1] PubChem. 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine. Computed Properties. PubChem CID 25067267. Retrieved April 20, 2026. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
